Tenovin-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenovin-2 is a compound related to a class of small molecules known as tenovins, which have been studied for their potential in cancer treatment. Tenovins, including Tenovin-2, are known to inhibit the activity of sirtuins, particularly SIRT1 and SIRT2, which are NAD(+)-dependent class III histone deacetylases. Sirtuins play a role in the deacetylation of the p53 protein, which can repress its function and allow for tumor cell growth. By inhibiting sirtuins, tenovins like Tenovin-2 can activate p53, leading to antitumor effects .
Synthesis Analysis
The synthesis of tenovin analogues, including Tenovin-2, can be achieved through an asymmetric transfer hydrogenation reaction from achiral purine derivatives. This method has been reported to yield high enantiomeric excess (up to 97% ee) and good to excellent yields under mild conditions through short reaction steps, suggesting an efficient process for acquiring tenovin compounds .
Molecular Structure Analysis
The molecular structure of tenovins is characterized by the presence of a sirtuin-inhibiting core, which is essential for their activity against SIRT1 and SIRT2. The specific structural features that contribute to the inhibition of these enzymes and the subsequent activation of p53 are critical for the antitumor properties of these compounds .
Chemical Reactions Analysis
Tenovins, including Tenovin-2, act through the inhibition of sirtuin enzymes. This inhibition leads to increased acetylation and protection of the tumor suppressor p53 from degradation. Additionally, certain tenovins have been shown to inhibit autophagic flux, demonstrating their ability to engage with more than one target .
Physical and Chemical Properties Analysis
The physical and chemical properties of tenovins are influenced by their molecular structure, which includes a tertiary amine side chain. This structural feature is important for the compounds' ability to block autophagic flux, a process that is necessary for the elimination of certain tumor cells, such as melanoma cells that survive B-Raf inhibition . The presence of this tertiary amine is also associated with the ability of tenovins to induce apoptosis in a variety of cell lines, including those with mutant p53 .
Relevant Case Studies
Several studies have demonstrated the potential therapeutic applications of tenovins. For instance, Tenovin-6, a closely related analogue of Tenovin-2, has been shown to induce apoptosis, suppress migration, and eliminate cancer stem cells in uveal melanoma . Another study found that the sirtuin inhibitor tenovin-6 upregulates death receptor 5 and enhances the cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells . These findings suggest that tenovins may be promising agents for cancer treatment, capable of targeting both bulk tumor cells and cancer stem cells.
Scientific Research Applications
Activation of p53 and Inhibition of Sirtuins
Tenovin-2, as part of the tenovin family, has been associated with the activation of the tumor suppressor protein p53 and the inhibition of Sirtuin 1 (SirT1) and Sirtuin 2 (SirT2), which are NAD+-dependent deacetylases. This dual action is thought to contribute to its potential anticancer effects. The inhibition of SirT1 and SirT2 by tenovins leads to increased acetylation and subsequent activation of p53, promoting apoptosis and inhibiting tumor growth. Studies have shown that tenovins, including Tenovin-2, exhibit activity against various cancer cells at micromolar concentrations, indicating their potential as therapeutic agents in oncology (Ladds et al., 2020; Laín et al., 2007).
Autophagy Inhibition
Recent studies have also highlighted the role of Tenovin-2 in influencing autophagy, a cellular degradation process. Tenovin-6, a closely related analog, has been shown to impair autophagy by inhibiting autophagic flux, a property that may contribute to its antineoplastic effects. This inhibition of autophagy is considered significant in the context of cancer therapy, as it could potentially prevent cancer cells from surviving under stress conditions induced by anticancer treatments (Yuan et al., 2017).
Polypharmacology and Multiple Targets
Tenovins have been identified to have a polypharmacological profile, affecting not only sirtuins and p53 but also other cellular targets. For instance, Tenovin-2's analogs have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, and to block uridine transport into cells. These actions suggest a complex mechanism of action where Tenovin-2 and its analogs could activate p53 through multiple pathways, offering a broad spectrum of therapeutic potential against various types of tumors by targeting different aspects of cancer cell metabolism and survival mechanisms (Ladds et al., 2020).
Implications for Cancer Stem Cells
Additionally, Tenovin-2 and its derivatives have shown potential in targeting cancer stem cells (CSCs), a subpopulation within tumors responsible for relapse and metastasis. By inhibiting key survival pathways such as autophagy and sirtuins, tenovins could effectively reduce the viability of CSCs, offering a promising approach to prevent cancer recurrence and improve long-term treatment outcomes (Dai et al., 2016).
Safety And Hazards
The safety data sheet for Tenovin-2 indicates that it is classified as Acute toxicity, oral (Category 4, H302) and Skin corrosion/irritation (Category 2, H315) . In case of exposure, it is recommended to wash the skin with copious amounts of soap and water, flush the eyes with water, and move the victim to fresh air .
properties
IUPAC Name |
4-tert-butyl-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-14(2)19(26)23-17-10-12-18(13-11-17)24-21(28)25-20(27)15-6-8-16(9-7-15)22(3,4)5/h6-14H,1-5H3,(H,23,26)(H2,24,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWAJDBGZFTAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tenovin-2 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.